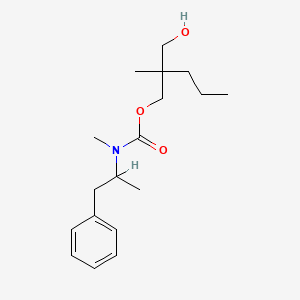
2-(Hydroxymethyl)-2-methylpentyl methyl(1-phenylpropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-2-methylpentyl methyl(1-phenylpropan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxymethyl group, a methylpentyl chain, and a phenylpropan-2-yl carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-methylpentyl methyl(1-phenylpropan-2-yl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1-phenylpropan-2-yl hydroperoxide with a suitable carbamate precursor under controlled conditions . The reaction typically requires a catalyst, such as iron porphyrin complexes, to facilitate the cleavage of the O–O bond in the hydroperoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-2-methylpentyl methyl(1-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like iron porphyrin complexes . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-(Hydroxymethyl)-2-methylpentyl methyl(1-phenylpropan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and photoinitiator in polymer crosslinking.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the development of UV curable resins and coatings.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-2-methylpentyl methyl(1-phenylpropan-2-yl)carbamate involves its interaction with molecular targets and pathways. The compound may exert its effects through the cleavage of the O–O bond in hydroperoxides, facilitated by catalysts like iron porphyrin complexes . This cleavage can lead to the formation of reactive intermediates that interact with target molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar phenylpropanone structure.
2-Hydroxy-2-methylpropiophenone: A compound with a similar hydroxymethyl and phenyl structure.
Uniqueness
2-(Hydroxymethyl)-2-methylpentyl methyl(1-phenylpropan-2-yl)carbamate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
25384-40-1 |
|---|---|
Molecular Formula |
C18H29NO3 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-2-methylpentyl] N-methyl-N-(1-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C18H29NO3/c1-5-11-18(3,13-20)14-22-17(21)19(4)15(2)12-16-9-7-6-8-10-16/h6-10,15,20H,5,11-14H2,1-4H3 |
InChI Key |
KRSJNPQCDCZRDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CO)COC(=O)N(C)C(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















